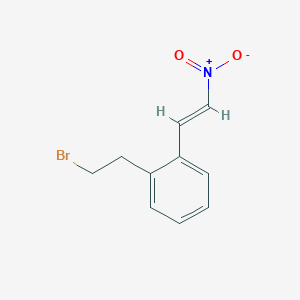

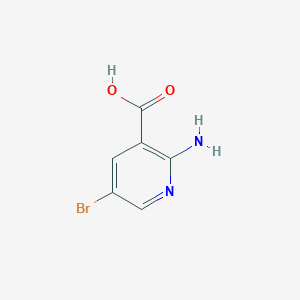

1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

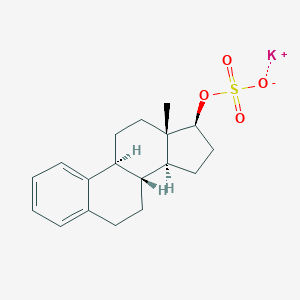

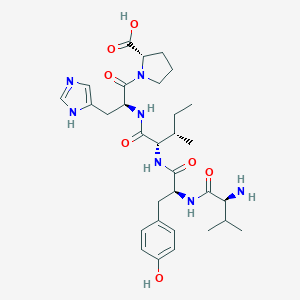

1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene is a chemical compound that has been studied for various applications in chemistry. Its structure and properties are of interest due to their potential in different chemical reactions and materials science.

Synthesis Analysis

The synthesis of related compounds, such as 1-Bromo-4-(2,2-diphenylvinyl)benzene, involves the Wittig-Horner reaction, which is a method used for forming carbon-carbon double bonds (Liang Zuo-qi, 2015). This method might be applicable for synthesizing 1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene as well.

Molecular Structure Analysis

The molecular structure of similar compounds like 2-Bromo-1-(3-nitrophenyl)ethanone reveals that the nitro and ethanone groups lie close to the plane of the benzene ring, showing slight dihedral angles (J. Jasinski et al., 2010). These structural details can be crucial in understanding the reactivity of 1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene.

Chemical Reactions and Properties

In compounds such as (E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene, the presence of bromo and nitro groups influences their reactivity and interaction in crystal structures, as evidenced by short intermolecular Br⋯O contacts (Bailin Li, 2009). This information is relevant for understanding the chemical behavior of 1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene in reactions.

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure. For instance, the crystalline structure and stability are affected by various intermolecular interactions, as seen in the case of 2-Bromo-1-(3-nitrophenyl)ethanone (J. Jasinski et al., 2010).

Chemical Properties Analysis

The chemical properties of 1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene can be inferred from related compounds. For example, the presence of bromo and nitro groups in compounds like (E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene affects their reactivity, particularly in forming intermolecular interactions and in participating in chemical reactions (Bailin Li, 2009).

Applications De Recherche Scientifique

Synthesis Methods and Chemical Properties

- Hou et al. (2019) described an indium(0)-metal-mediated efficient synthesis of benzylic hydroperoxides, demonstrating the hydroperoxidation-Michael addition of (E)-1-(bromomethyl)-2-(2-nitrovinyl)benzene, highlighting its utility in organic synthesis (Hou et al., 2019).

- Bovonsombat & Mcnelis (1993) discussed the ring halogenations of polyalkylbenzenes, including the use of 1-bromo-2,5-pyrrolidinedione with catalytic quantities of p-toluenesulfonic acid, relevant to the synthesis of brominated benzene derivatives (Bovonsombat & Mcnelis, 1993).

- Zuo-qi (2015) reported the synthesis of 1-Bromo-4-(2,2-diphenylvinyl)benzene, a compound structurally related to 1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene, demonstrating potential in fluorescence applications (Zuo-qi, 2015).

- Joshi, Suresh, & Adimurthy (2013) presented a KHSO4-catalyzed synthesis of benzene derivatives under solvent-free conditions, which may be applicable to similar structures like 1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene (Joshi, Suresh, & Adimurthy, 2013).

Biological and Material Applications

- Kuwahara, Tanabe, & Asano (2017) studied the defensive allomones of certain millipedes, where compounds like (2-nitrovinyl)benzenes, structurally related to 1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene, were found to change in composition during the life cycle of the species (Kuwahara, Tanabe, & Asano, 2017).

- Hurtado et al. (2013) explored the synthesis and use of benzene ligands, like 1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene, as complexing agents for nickel determination in voltammetry, demonstrating its potential in analytical chemistry (Hurtado et al., 2013).

Kinetics and Reaction Mechanisms

- Sarathi, Gnanasekaran, & Shunmugasundaram (2008) researched the kinetics of reactions involving benzenethiol and 1-(2-nitrovinyl)benzene in the presence of triethylamine, providing insights into the behavior of similar compounds in chemical reactions (Sarathi, Gnanasekaran, & Shunmugasundaram, 2008).

- Chachkov & Martín (1990) studied the elimination kinetics of (2-bromoethyl)benzene, a compound structurally similar to 1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene, revealing insights into the reaction mechanisms and influences of adjacent groups (Chachkov & Martín, 1990).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and safe handling procedures.

Orientations Futures

This could involve potential applications of the compound, areas for further research, and its role in scientific or industrial developments.

For a specific compound like “1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene”, you would need to look up these details in scientific literature or databases. Please consult a professional if you’re working with this compound in a lab or industrial setting. Safety should always be your first priority.

Propriétés

IUPAC Name |

1-(2-bromoethyl)-2-[(E)-2-nitroethenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c11-7-5-9-3-1-2-4-10(9)6-8-12(13)14/h1-4,6,8H,5,7H2/b8-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCPRCFFVLWHIBS-SOFGYWHQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCBr)C=C[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)CCBr)/C=C/[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Propenoic acid, 2-[1-[3,5-bis(1,1-dimethylpropyl)-2-hydroxyphenyl]ethyl]-4,6-bis(1,1-dimethylpropyl)phenyl ester](/img/structure/B40270.png)

![6-Bromoimidazo[1,2-a]pyridine](/img/structure/B40293.png)

![3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one](/img/structure/B40294.png)